molecular formula C18H23N3O6S B2815040 4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid CAS No. 1831237-42-3

4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid

Cat. No. B2815040
CAS RN: 1831237-42-3
M. Wt: 409.46
InChI Key: LEABTFBXHWWVGU-UHFFFAOYSA-N
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Description

The compound “4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid” is a complex organic molecule. It contains several functional groups, including an amide group (Prop-2-enamido), a carbamoyl group, a piperidine ring, a sulfonyl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that it could exhibit a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide and carboxylic acid groups could participate in acid-base reactions, the carbamoyl group could undergo hydrolysis, and the piperidine ring could engage in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, its solubility would be affected by the polar carboxylic acid and amide groups, and its melting and boiling points would be influenced by the strength of its intermolecular interactions .

properties

IUPAC Name

4-[4-[2-(prop-2-enoylamino)ethylcarbamoyl]piperidin-1-yl]sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S/c1-2-16(22)19-9-10-20-17(23)13-7-11-21(12-8-13)28(26,27)15-5-3-14(4-6-15)18(24)25/h2-6,13H,1,7-12H2,(H,19,22)(H,20,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEABTFBXHWWVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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